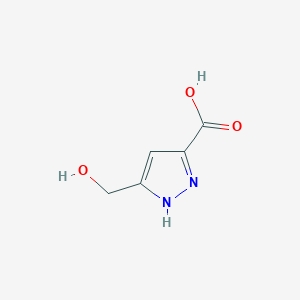![molecular formula C13H17NO4 B6281308 tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate CAS No. 1785603-04-4](/img/no-structure.png)
tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is an organic compound commonly used in research laboratories for the synthesis of other compounds. It is a versatile reagent that can be used in a variety of reactions.
Wirkmechanismus
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is a reactive reagent that is used in a variety of reactions. It is used in nucleophilic substitution reactions, such as the formation of amines, esters, and amides. It is also used in the formation of carbon-carbon bonds, such as the formation of aldehydes and ketones. In addition, it is used in the formation of heterocycles, such as the formation of pyridines, quinolines, and indoles.
Biochemical and Physiological Effects
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is not known to have any direct biochemical or physiological effects. However, it may have indirect effects on the body, depending on the compounds it is used to synthesize. For example, it may be used to synthesize pharmaceuticals or agrochemicals that have known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate has several advantages for laboratory experiments. It is relatively inexpensive and readily available. It is also highly reactive, making it suitable for a variety of reactions. However, it is also volatile and can easily escape from a sealed vessel. In addition, it is toxic and must be handled with caution.
Zukünftige Richtungen
The use of tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate in research laboratories is still in its early stages. There are many potential future directions for its use, such as the synthesis of novel compounds, the development of new synthetic methods, and the exploration of its potential applications in medicine and agriculture. In addition, further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects.
Synthesemethoden
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is synthesized by a reaction between tert-butyl isocyanate and 3-formyl-4-hydroxyphenylmethylcarbamate in a polar solvent. The reaction is typically carried out in a sealed vessel to prevent the escape of volatile by-products. The reaction proceeds in two steps: first the formation of an intermediate, and then the formation of the desired product. The reaction can be conducted at room temperature or at elevated temperatures, depending on the desired product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is commonly used in research laboratories for the synthesis of a variety of compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of amino acids, peptides, and other biomolecules.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate involves the reaction of tert-butyl carbamate with 3-formyl-4-hydroxybenzylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with a mild reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-formyl-4-hydroxybenzylamine", "coupling agent (e.g. EDCI or DCC)", "mild reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate and 3-formyl-4-hydroxybenzylamine in a suitable solvent such as dichloromethane or DMF.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as methanol or ethanol.", "Step 5: Add a mild reducing agent such as sodium borohydride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1785603-04-4 |
Produktname |
tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate |
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-difluoro-1-[(E)-2-nitroethenyl]benzene](/img/structure/B6281283.png)
